An In-depth Technical Guide to 3-Mercapto-2-methylpentan-1-ol: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to 3-Mercapto-2-methylpentan-1-ol: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Mercapto-2-methylpentan-1-ol is a potent, sulfur-containing organic compound of significant interest due to its distinct sensory characteristics and presence in various natural products, notably onions. This technical guide provides a comprehensive overview of its chemical and physical properties, structural details, common synthetic and analytical methodologies, and its known biological interactions, particularly its role in olfaction. The information is intended to serve as a foundational resource for researchers in flavor chemistry, sensory science, and drug development exploring the unique attributes of this molecule.
Chemical and Physical Properties
3-Mercapto-2-methylpentan-1-ol is a clear, colorless to light yellow liquid with a characteristic onion or leek-like aroma.[1][2][3] Its flavor profile is highly dependent on concentration, presenting as a pleasant, meaty, and broth-like scent at low concentrations (around 0.5 ppb) and becoming more sulfuric at higher levels.[1][4][5] The racemic mixture comprises four diastereoisomers.[6]
Table 1: Chemical and Physical Properties of 3-Mercapto-2-methylpentan-1-ol
| Property | Value | Source(s) |
| IUPAC Name | 2-methyl-3-sulfanylpentan-1-ol | [2] |
| Synonyms | 3-Mercapto-2-methylpentanol, 1-Pentanol, 3-mercapto-2-methyl- | [2] |
| CAS Number | 227456-27-1 | [2] |
| Molecular Formula | C₆H₁₄OS | [2][7] |
| Molecular Weight | 134.24 g/mol | [2] |
| Boiling Point | 205.0 ± 23.0 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Flash Point | 77.8 ± 22.6 °C | [1] |
| Refractive Index | 1.472 | [1] |
| Water Solubility | Slightly soluble | [1] |
| Vapor Pressure | 0.0612 mmHg at 25°C | [1] |
| SMILES | CCC(C(C)CO)S | [2][8] |
| InChI | InChI=1S/C6H14OS/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3 | [2][8] |
| InChIKey | HABNNYNSJFKZFE-UHFFFAOYSA-N | [2][8] |
Chemical Structure
3-Mercapto-2-methylpentan-1-ol is a primary alcohol and a thiol, with a chiral center at the second and third carbon atoms, leading to the possibility of four stereoisomers. The structure consists of a five-carbon pentanol backbone with a methyl group at the second carbon and a thiol group at the third carbon.
Experimental Protocols
Synthesis of 3-Mercapto-2-methylpentan-1-ol
A common synthetic route involves a two-step process starting from the corresponding α,β-unsaturated aldehyde, 2-methyl-2-pentenal.[9][10]
Step 1: Thioacetic Acid Addition Thioacetic acid is added to 2-methyl-2-pentenal. This reaction proceeds via a Michael addition, where the sulfur atom of the thioacetic acid acts as a nucleophile, attacking the β-carbon of the unsaturated aldehyde.
Step 2: Reduction with Lithium Aluminum Hydride (LiAlH₄) The resulting thioester is then reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[9] This step reduces the aldehyde group to a primary alcohol, yielding 3-mercapto-2-methylpentan-1-ol.
Another reported method involves the reduction of 3-acetylthio-2-methylpentanal, which is synthesized through an aldol condensation of propanal followed by the addition of thioacetic acid.[4] The subsequent reduction of the thioester to the thiol alcohol can be achieved using sodium borohydride (NaBH₄) in an aqueous medium at low temperatures (0–5°C), followed by acidification.[4]
Analysis by Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a key analytical technique used to identify and characterize potent aroma compounds like 3-mercapto-2-methylpentan-1-ol, particularly in complex matrices such as food.[4]
Methodology:
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Sample Preparation: Volatile compounds are extracted from the sample, often using headspace solid-phase microextraction (HS-SPME) or solvent extraction.
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Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.
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Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to a chemical detector (e.g., a mass spectrometer or a flame photometric detector) for compound identification and quantification.
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Olfactory Detection: The other stream is directed to an olfactory detection port (ODP), where a trained sensory panelist sniffs the effluent and records the odor character and intensity of the eluting compounds.
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Data Correlation: The data from the chemical detector (chromatogram) and the sensory panelist (aromagram) are correlated to link specific chemical compounds to their perceived odors.
Biological Significance and Signaling Pathways
Interaction with Olfactory Receptor OR2M3
3-Mercapto-2-methylpentan-1-ol is a potent odorant that is specifically recognized by the human olfactory receptor OR2M3.[4] This interaction is highly specific, and the binding of the odorant to this G-protein-coupled receptor (GPCR) initiates a signal transduction cascade.[4] This leads to the generation of an electrical signal that is transmitted to the brain and perceived as the characteristic onion-like aroma.[4] The high specificity of OR2M3 for this compound suggests a specialized role in the detection of this key food odorant.[4]
Proposed Biosynthesis in Onions
The formation of 3-mercapto-2-methylpentan-1-ol in onions is believed to occur through a multi-step pathway.[4] It is suggested to be formed from the reduction of the intermediate, 3-mercapto-2-methylpentanal.[4][5][11] This aldehyde is thought to arise from the Michael addition of a sulfur-containing compound, such as hydrogen sulfide, to 2-methyl-2-pentenal, which is an aldol condensation product of propanal.[4][10] The concentration of 3-mercapto-2-methylpentan-1-ol can significantly increase when onions are cooked, suggesting the thermal formation from precursors developed during the cutting and storage of raw onions.[3][4]
Safety and Handling
3-Mercapto-2-methylpentan-1-ol is classified as harmful if swallowed.[1][2] It is recommended to handle this chemical in a well-ventilated area, wearing suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes.[1] Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[1]
Conclusion
3-Mercapto-2-methylpentan-1-ol is a fascinating molecule with a significant impact on the flavor and aroma of various foods, most notably onions. Its unique sensory properties are a direct result of its specific chemical structure and its highly selective interaction with the human olfactory system. A thorough understanding of its chemical properties, synthesis, and biological activity is crucial for researchers in the fields of food science, flavor chemistry, and sensory perception. This guide provides a consolidated resource to facilitate further investigation and application of this potent aroma compound.
References
- 1. echemi.com [echemi.com]
- 2. 3-Mercapto-2-methylpentan-1-ol | C6H14OS | CID 6430888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. 3-Mercapto-2-methylpenta-1-ol|High-Purity Reference Standard [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-mercapto-2-methyl pentanol, 227456-27-1 [thegoodscentscompany.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound - PubMed [pubmed.ncbi.nlm.nih.gov]
